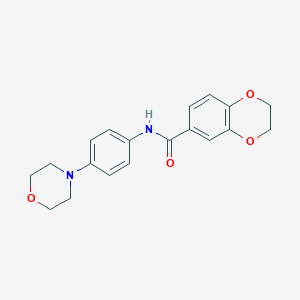

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholine is a common moiety in many pharmaceuticals and its derivatives have been studied for various therapeutic applications . The benzodioxine group is a cyclic ether and is also found in a variety of bioactive compounds. The carboxamide group is a functional group that consists of a carbonyl (C=O) and amine (NH2), which is often involved in protein interactions.

Applications De Recherche Scientifique

Use in Gas Separation

A novel 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . By one-step homopolymerization of MPAP and different dianhydrides, three new polyimides (PIs) were synthesized . These PIs show good gas separation performance, especially PI-3 for the CO2/N2 (up to 23.26), O2/N2 (up to 5.02) and He/N2 (up to 59.78) separations .

Use as a Fluorescent Security Marker

Newly synthesized fluorescent nanoparticles of 2-amino-6-ethoxy-4-[4-(4-morpholinyl)phenyl]-3,5-pyridinedicarbonitrile have been developed and characterized for possible applications as a security marker in paper documents . The nanoparticles were prepared by reprecipitation in water under sonication . They show strong and stable fluorescence, which is useful for marking important or valuable documents .

Use in Drug Metabolism Studies

The metabolism mechanism of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, mediated by CYP3A4 Cytochrome has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . This study provides insights into how drugs are metabolized in the body, which is crucial for drug development .

Use in the Synthesis of Novel Homopolyimides

The compound has been used in the synthesis of novel homopolyimides containing pyridine and morpholine groups . These homopolyimides have potential applications in gas separation .

Use in the Development of Antimicrobial Agents

Although the specific compound “N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” was not mentioned, similar compounds with morpholinylphenyl structures have shown promising potential in the development of novel antimicrobial agents .

Use in the UV Curing Industry

While the specific compound “N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” was not mentioned, similar compounds with morpholinyl structures have been used in the UV curing industry .

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes likeDihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

It’s believed to metabolize mainly byhydroxylation of the phenyl ring in the N-phenylmorpholine moiety following the arene hydroxylation mechanism .

Biochemical Pathways

It’s suggested that the metabolism of similar compounds is mediated byCYP3A4 Cytochrome , which is involved in the oxidation of organic substances .

Pharmacokinetics

Similar compounds are known to undergo metabolism mainly byhydroxylation of the phenyl ring .

Result of Action

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-19(14-1-6-17-18(13-14)25-12-11-24-17)20-15-2-4-16(5-3-15)21-7-9-23-10-8-21/h1-6,13H,7-12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCUXVBOQQJFPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-morpholin-4-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B509131.png)

amino]benzoic acid](/img/structure/B509142.png)

![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B509146.png)

![{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-ethylthiophen-3-yl}(morpholin-4-yl)methanone](/img/structure/B509149.png)

![N-[3-chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509155.png)

![2-{[3-bromo-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B509168.png)

![2-{[3-chloro-1-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]sulfanyl}phenylamine](/img/structure/B509169.png)

![2-[(2-aminophenyl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B509171.png)

![4-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}morpholine](/img/structure/B509172.png)